3-Bromo-5-methoxy-4-propoxybenzaldehyde CAS number 91335-52-3
3-Bromo-5-methoxy-4-propoxybenzaldehyde CAS number 91335-52-3
This technical guide provides an in-depth analysis of 3-Bromo-5-methoxy-4-propoxybenzaldehyde (CAS 91335-52-3) , a highly specialized intermediate used in the synthesis of complex pharmaceutical scaffolds and bioactive phenethylamines.[1]
CAS Number: 91335-52-3
Formula:
Executive Summary
3-Bromo-5-methoxy-4-propoxybenzaldehyde is a trisubstituted benzaldehyde derivative serving as a critical building block in medicinal chemistry.[1][2] Its structural uniqueness lies in the orthogonal reactivity of its substituents:
-
Aldehyde (-CHO): A versatile electrophile for condensation reactions (e.g., Henry reaction, reductive amination).[1]
-
Bromine (-Br): A halogen handle at the meta position (relative to the aldehyde) allowing for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
Propoxy (-OPr): A lipophilic ether chain that modulates the LogP (partition coefficient) of the final molecule, often enhancing blood-brain barrier (BBB) permeability in CNS-active targets.[1]
This guide details the optimized synthesis, mechanistic underpinnings, and downstream applications of this compound.
Chemical Profile & Physical Properties[2][3][4][5][6][7][8]
| Property | Data | Note |
| Appearance | Yellow viscous oil to low-melting solid | Propyl chain disrupts crystal packing relative to 5-bromovanillin.[1] |
| Boiling Point | ~340°C (Predicted) | High vacuum distillation required for purification.[1] |
| Solubility | DCM, Ethyl Acetate, DMF, DMSO | Insoluble in water. |
| Flash Point | >110°C | Non-flammable but combustible.[1] |
| Stability | Stable under standard conditions | Light sensitive (slow debromination possible).[1] Store in amber vials. |
Optimized Synthesis Protocol
The industrial standard for synthesizing CAS 91335-52-3 involves a Williamson Ether Synthesis starting from 5-Bromovanillin .[1] This route is preferred over direct bromination of 4-propoxy-3-methoxybenzaldehyde due to the directing effects of the alkoxy groups, which would otherwise lead to inseparable mixtures of isomers.[1]
Reaction Scheme
The synthesis proceeds via the
Figure 1: Step-wise synthetic pathway from Vanillin to Target.[1]
Detailed Methodology
Reagents:
-
5-Bromovanillin (1.0 eq)[1]
-
1-Bromopropane (1.4 eq)[1]
-
Potassium Carbonate (
, anhydrous, 2.5 eq) -
Dimethylformamide (DMF, anhydrous)
Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 50 g (0.216 mol) of 5-bromovanillin in 130 mL of anhydrous DMF.
-
Base Addition: Add 75 g (0.54 mol) of anhydrous
. The solution may turn yellow/orange due to phenolate formation.[1] -
Alkylation: Add 28 mL (0.30 mol) of 1-bromopropane dropwise to control the exotherm.
-
Reaction: Heat the mixture to 70°C and stir vigorously for 72 hours . Note: Vigorous stirring is critical to ensure the solid base interacts with the solution phase.[1]
-
Quench: Cool the reaction to room temperature and pour into 1 L of ice water . The product will separate as an oil.[1]
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (
mL).[1] -
Workup: Wash the combined organic layers with brine (
mL) to remove residual DMF. Dry over anhydrous .[1] -
Isolation: Filter and concentrate under reduced pressure (rotary evaporator).
-
Purification: If necessary, purify via vacuum distillation or silica gel column chromatography (Hexane/EtOAc 8:2).[1]
Expected Yield: ~95% (Yellow Oil).[1]
Mechanistic Analysis & Validation
Why this specific protocol?
-
Solvent Choice (DMF): The reaction is an
substitution. DMF is a polar aprotic solvent that solvates the potassium cation ( ), leaving the phenoxide anion "naked" and highly nucleophilic, significantly increasing the reaction rate. -
Base Selection (
): Potassium carbonate is mild enough to deprotonate the phenol ( ) without inducing aldol condensation side reactions on the aldehyde group.[1] -
Bromine Stability: The aryl bromide bond is stable under these basic alkylation conditions. It does not undergo nucleophilic aromatic substitution (
) because the ring is not sufficiently electron-deficient (the methoxy and propoxy groups are electron-donating).[1]
Self-Validating Quality Control
To ensure the identity and purity of the synthesized compound, the following analytical signatures must be verified:
| Method | Diagnostic Signal | Interpretation |
| 1H-NMR | Confirms presence of Aldehyde . | |
| 1H-NMR | Confirms O-CH2 of the propyl group.[1] | |
| 1H-NMR | Confirms Methoxy group.[1] | |
| IR Spec | 1690 | Strong carbonyl stretch (C=O).[1] |
| TLC | Single spot, | Solvent: Hexane/EtOAc (7:3). Distinct from starting phenol.[1][3][4] |
Applications in Drug Discovery
CAS 91335-52-3 is a "divergent intermediate."[1] Its structure allows it to serve as a scaffold for two major classes of pharmacological agents: CNS-active ligands and Kinase Inhibitors .[1]
Downstream Transformation Workflows
Figure 2: Divergent synthesis pathways utilizing the aldehyde and bromine functional groups.[1]
-
Phenethylamine Synthesis:
-
The aldehyde is condensed with nitromethane to form a nitrostyrene, which is subsequently reduced to a phenethylamine.
-
Significance: The 3,4,5-substitution pattern is homologous to mescaline. The 4-propoxy group increases lipophilicity, potentially altering receptor binding affinity and duration of action compared to the 4-methoxy analogue.[1]
-
-
Biaryl Coupling:
Safety & Handling (GHS)
Signal Word: WARNING
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: All operations involving heating or silica gel chromatography must be performed in a certified fume hood.[1]
-
Spill Response: Absorb with inert material (vermiculite or sand) and dispose of as halogenated organic waste.[1]
References
-
Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde. PrepChem. Retrieved from [Link]
-
Synthesis of 5-Bromovanillin. Poor Man's Chemist (YouTube/Experimental Data). Retrieved from [Link]
-
PubChem Compound Summary for CID 10608698 (Related Analogue: 3-Bromo-5-methoxybenzaldehyde). National Center for Biotechnology Information.[1] Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. CAS 91335-52-3: 3-Bromo-5-methoxy-4-propoxybenzaldehyde [cymitquimica.com]
- 3. 3,5-Dibromo-4-Hydroxybenzaldehyde | C7H4Br2O2 | CID 18100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2973-76-4 Cas No. | 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | Apollo [store.apolloscientific.co.uk]
- 6. 3-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 10608698 - PubChem [pubchem.ncbi.nlm.nih.gov]
